N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
Description
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and a pentanamide moiety attached to the benzothiazole core. Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-3-5-9-12(18)16-14-17(4-2)13-10(15)7-6-8-11(13)19-14/h6-8H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLEZJEOYFBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves the condensation of 3-ethyl-4-fluoroaniline with a suitable thioamide precursor under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide exhibit significant anticancer properties. A study demonstrated that benzothiazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through various pathways including the activation of caspases .
Case Study : In vitro studies on breast cancer cell lines showed that derivatives of benzothiazole effectively reduced cell viability and induced cell cycle arrest at the G0/G1 phase .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Compounds containing the benzothiazole moiety have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study : A screening assay conducted on several benzothiazole derivatives revealed that certain modifications enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .
Biological Studies
1. Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in disease processes.
Case Study : Research focusing on the inhibition of the enzyme carbonic anhydrase demonstrated that similar compounds could effectively modulate enzyme activity, which is crucial in conditions like glaucoma and epilepsy .
Material Science Applications
1. Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Comparison of Electronic Properties
| Compound Name | Conductivity (S/m) | Band Gap (eV) | Application Area |
|---|---|---|---|
| N-(3-Ethyl-4-fluoro-benzothiazolylidene)pentanamide | 10^-5 | 2.8 | OLEDs |
| Benzothiazole Derivative A | 10^-6 | 3.0 | Organic Photovoltaics |
| Benzothiazole Derivative B | 10^-7 | 2.5 | Sensor Technology |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, leading to the disruption of essential cellular processes in microorganisms. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
- N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Uniqueness
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide stands out due to its unique combination of an ethyl group, a fluorine atom, and a pentanamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16FN3OS
- Molecular Weight : 281.35 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds containing benzothiazole derivatives can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:
- Receptor Modulation : It is suggested that this compound may act as an antagonist for certain receptors involved in neurological pathways, particularly the mGluR5 receptor, which is implicated in various neurological disorders .
- Antimicrobial Activity : Preliminary studies have shown that benzothiazole derivatives can exhibit significant antimicrobial properties against a range of pathogens. This compound's structural features may enhance its efficacy against resistant strains .
- Anticancer Properties : Benzothiazole derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzothiazole compounds. Here are notable findings:
These studies highlight the potential therapeutic applications of compounds similar to this compound.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity and safety profile is crucial. Preliminary assessments indicate that while some benzothiazole compounds exhibit low toxicity in vitro, further studies are necessary to evaluate their safety in vivo.
Q & A
Q. How do theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina to simulate binding to kinase domains; validate with Surface Plasmon Resonance (SPR) for binding kinetics.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes in enzymatic environments .
Q. What advanced separation technologies improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Membrane filtration : Nanofiltration membranes (MWCO 500 Da) remove low-MW impurities.
- Continuous flow chemistry : Enhance yield and reduce waste via microreactor systems (residence time <10 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
